

An In-depth Technical Guide to the Cellular Pathways Affected by Nms-P118

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Compound of Interest		
Compound Name:	Nms-P118	
Cat. No.:	B609609	Get Quote

This guide provides a comprehensive overview of **Nms-P118**, a potent and highly selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and cellular effects of this compound.

Core Mechanism of Action: Selective PARP-1 Inhibition

Nms-P118 is an orally bioavailable small molecule that potently and selectively inhibits PARP-1, an enzyme crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. The key therapeutic strategy behind PARP-1 inhibition is the concept of synthetic lethality. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations (which are critical for homologous recombination repair of double-strand breaks), the inhibition of PARP-1 leads to an accumulation of unrepaired DNA damage, ultimately resulting in cell death.

The selectivity of **Nms-P118** for PARP-1 over its closest isoform, PARP-2, is a defining characteristic. This selectivity is attributed to the specific conformational changes induced upon binding, particularly involving the interaction of the 4,4-difluorocyclohexyl ring of **Nms-P118** with the tyrosine residue Tyr889 in the donor loop of PARP-1. This interaction is less favorable in PARP-2, leading to a significant reduction in binding affinity. The goal of developing a PARP-1 selective inhibitor like **Nms-P118** is to potentially mitigate toxicities that may arise from the inhibition of PARP-2, while maintaining high anti-tumor efficacy.



Quantitative Data Summary

The following tables summarize the key quantitative data for **Nms-P118**, including its inhibitory activity, pharmacokinetic properties, and effects on cytochrome P450 enzymes.

Table 1: Inhibitory Activity of Nms-P118

Target	Parameter	Value
PARP-1	Kd	0.009 μM (9 nM)
PARP-2	Kd	1.39 μM (1390 nM)
PARP-1	IC50	0.079 μΜ
Selectivity	PARP-1 vs PARP-2	~150-fold

Table 2: In Vitro Cytochrome P450 Inhibition by Nms-P118

Enzyme	IC50
CYP-2B6	8.15 μM
CYP-2D6	9.51 μΜ
Other Isoforms (6 tested)	>10 µM

Table 3: Pharmacokinetic Profile of Nms-P118

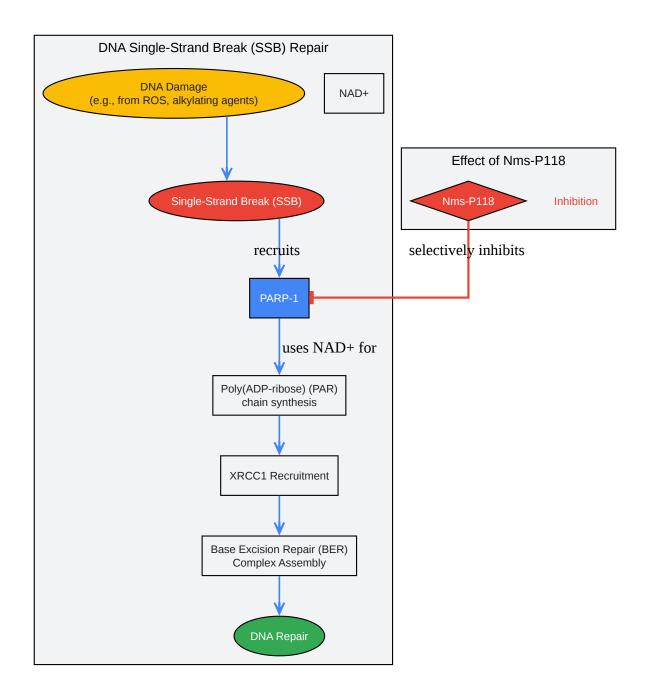
Species	Dosing	Bioavailability	Key Findings
Mouse	10 mg/kg IV and 10, 100 mg/kg Oral	High	Excellent ADME and pharmacokinetic profiles.
Rat	10 mg/kg IV and 10, 100 mg/kg Oral	>65%	Complete oral bioavailability, linearity of exposure with dose.



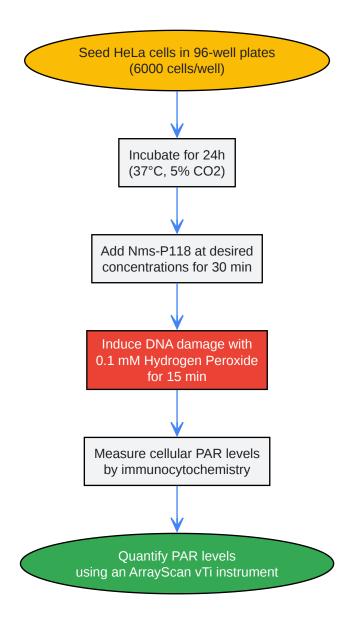
Signaling and Experimental Workflow Visualizations

The following diagrams were created using Graphviz (DOT language) to illustrate the key cellular pathways and experimental procedures related to **Nms-P118**.

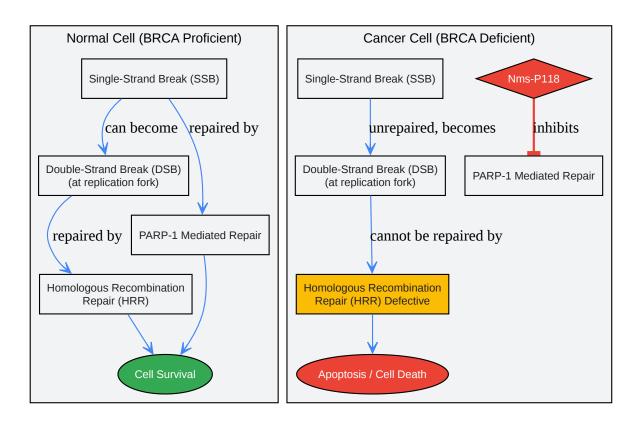












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 To cite this document: BenchChem. [An In-depth Technical Guide to the Cellular Pathways Affected by Nms-P118]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609609#understanding-the-cellular-pathways-affected-by-nms-p118]

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